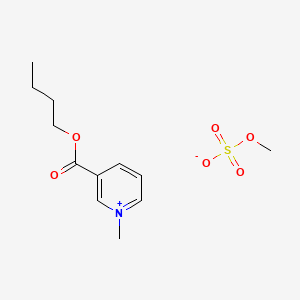
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are characterized by the presence of a positively charged nitrogen atom within the pyridine ring. Pyridinium salts are widely used in various fields due to their unique chemical properties, including their ability to act as catalysts, ionic liquids, and intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the alkylation of pyridine with alkyl halides. For Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate, the synthesis can be achieved through the reaction of 3-(butoxycarbonyl)-1-methylpyridine with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The key steps include the preparation of the pyridine derivative, followed by its alkylation with the appropriate alkylating agent. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridines.
Substitution: It can undergo nucleophilic substitution reactions where the pyridinium ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridinium derivatives .
科学的研究の応用
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in green chemistry applications.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying biological redox reactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants, disinfectants, and as a phase transfer catalyst in various industrial processes
作用機序
The mechanism of action of Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate involves its interaction with molecular targets through ionic and covalent bonding. The positively charged nitrogen atom in the pyridinium ring can interact with negatively charged sites on enzymes or other biomolecules, leading to inhibition or activation of biological pathways. In catalytic applications, it acts as an electrophile, facilitating various organic transformations .
類似化合物との比較
Similar Compounds
- Pyridinium chloride
- Pyridinium bromide
- N-methylpyridinium iodide
- N-butylpyridinium sulfate
Uniqueness
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate is unique due to its butoxycarbonyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties .
特性
CAS番号 |
68867-59-4 |
|---|---|
分子式 |
C11H16NO2.CH3O4S C12H19NO6S |
分子量 |
305.35 g/mol |
IUPAC名 |
butyl 1-methylpyridin-1-ium-3-carboxylate;methyl sulfate |
InChI |
InChI=1S/C11H16NO2.CH4O4S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-5-6(2,3)4/h5-7,9H,3-4,8H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
PQXZEJDABLZLMP-UHFFFAOYSA-M |
正規SMILES |
CCCCOC(=O)C1=C[N+](=CC=C1)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


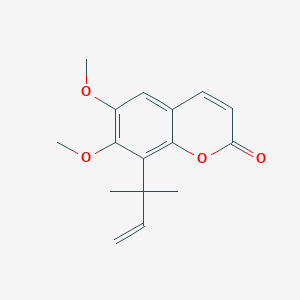
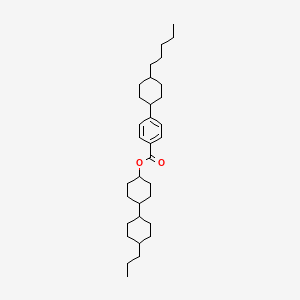

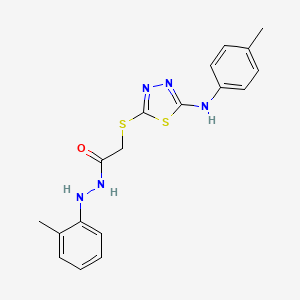
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
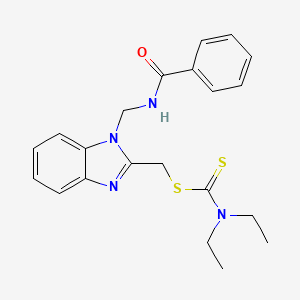

![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
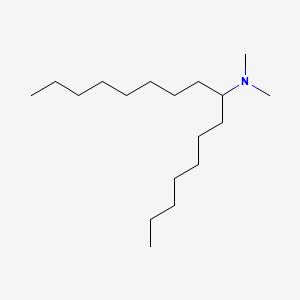
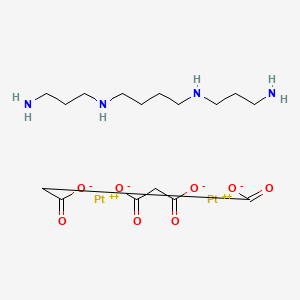
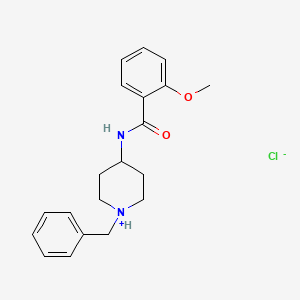
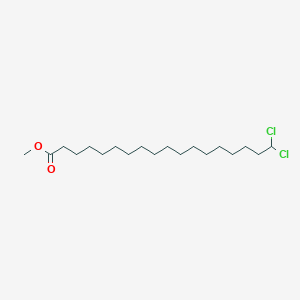
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)

